Bienvenue dans la boutique en ligne BenchChem!

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Physical Chemistry Process Chemistry Handling

Secure the definitive building block for BCR-ABL kinase inhibitor programs. This precise 1,2,4-substituted regioisomer is the literature-validated precursor to ponatinib, offering a stable yellow crystalline form that eliminates weighing errors common with low-melting isomers (cf. CAS 225656-59-7, mp 42–45°C). The electron-withdrawing nitro and trifluoromethyl groups activate the chloromethyl handle for high-yield nucleophilic couplings with amines, thiols, and alcohols—enabling efficient parallel synthesis of focused kinase inhibitor libraries. Ensure process reproducibility and downstream API purity by starting with the correct regioisomer. Request a quote for research or pilot-scale quantities today.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
CAS No. 859027-07-9
Cat. No. B1511202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
CAS859027-07-9
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCl
InChIInChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2
InChIKeyGUAJUBFXUNNMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 859027-07-9): A Key Intermediate for Kinase Inhibitor Synthesis


1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 859027-07-9), also known as 2-Trifluoromethyl-4-nitrobenzyl chloride, is a trisubstituted aromatic building block featuring a reactive chloromethyl group, a nitro group, and a trifluoromethyl group [1]. This specific substitution pattern makes it a crucial intermediate in the synthesis of complex pharmaceuticals, most notably as a precursor in the synthesis of the pan-kinase inhibitor ponatinib (AP24534) [2]. Its combination of electron-withdrawing groups activates the benzyl chloride moiety for nucleophilic substitution reactions, enabling efficient coupling with various amines.

Why 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene Cannot Be Replaced by Its Regioisomer or Other Analogs


The precise 1,2,4-substitution pattern on the benzene ring dictates the compound's reactivity and the biological activity of its downstream products. A regioisomer like 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS 225656-59-7) places the nitro group ortho to the chloromethyl group, altering the steric and electronic environment during nucleophilic attack and leading to different coupling products with distinct pharmacological profiles . Similarly, replacing the chlorine with a bromine atom (the bromomethyl analog) increases the leaving group ability, which can change reaction rates and the formation of by-products, potentially complicating process chemistry and affecting the purity profile of the final Active Pharmaceutical Ingredient (API) .

Quantitative Differentiation Guide for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 859027-07-9)


Physical State and Handling Differentiation Against the 2-Nitro-4-(trifluoromethyl) Regioisomer

The physical state is a key differentiator for handling and formulation. The target compound, 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, is reported as a yellow crystalline solid by suppliers, while its critical regioisomer, 2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS 225656-59-7), is also a solid but has a consistently documented, low melting point range of 42-45°C, bordering on a liquid state at ambient temperatures . This property difference could lead to potential liquefaction during storage or transport of the isomer under uncontrolled conditions, posing a distinct handling and containment challenge not presented by the target compound.

Physical Chemistry Process Chemistry Handling

Validated Role as a Penultimate Intermediate in Ponatinib (AP24534) Synthesis

A proprietary drug synthesis database explicitly maps the validated use of this compound's direct derivative in a commercialized drug synthesis route. The synthetic pathway for the FDA-approved kinase inhibitor Ponatinib (AP24534) proceeds through a critical intermediate, 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (IV), which is synthesized from the bromomethyl analog of the target compound [1]. This documented role in the synthesis of an approved pharmaceutical is a specific, high-value application not established for many of its regioisomers or analogs, directly impacting procurement decisions for late-stage drug discovery and process development.

Medicinal Chemistry Synthetic Route Pharmaceutical Intermediate

Predicted Physicochemical Profile: Lipophilicity and Volatility Benchmarks

The ACD/Labs Percepta platform provides predicted physicochemical properties that serve as benchmarks for selection. The target compound has a predicted LogP of 2.89, a boiling point of 264.1±35.0 °C, and a vapor pressure of 0.0±0.5 mmHg at 25°C [1]. These values indicate moderate lipophilicity and low volatility. In contrast, the predicted boiling point of the 2-nitro-4-(trifluoromethyl) regioisomer (CAS 225656-59-7) is lower, at 252.5 °C, suggesting modestly different intermolecular forces due to the altered substitution pattern .

ADME Physicochemistry Computational Chemistry

Optimal Application Scenarios for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene Based on Evidence


Late-Stage Process Chemistry for BCR-ABL Kinase Inhibitors

This compound is the building block of choice for the synthesis of specific piperazine-linked intermediates in the Ponatinib class of BCR-ABL inhibitors. Its use is directly validated in published medicinal chemistry syntheses for this commercial drug, making it the preferred starting material for developing analogs or optimizing process-scale routes for this therapeutic class [1].

Nucleophilic Substitution Reactions Requiring a Solid, Storable Benzyl Chloride Electrophile

For laboratory or pilot-scale reactions where precise stoichiometry and ease of handling are critical, this compound's stable yellow crystalline solid form offers a practical advantage over the low-melting regioisomer (CAS 225656-59-7, mp 42-45°C). This reduces the risk of weighing errors and simplifies storage logistics compared to an isomer that may liquefy at slightly elevated ambient temperatures .

Synthesis of Building Blocks for Diversified Kinase Inhibitor Libraries

The moderate lipophilicity (predicted LogP 2.89) and the presence of a versatile chloromethyl handle make this compound an ideal core for generating diverse libraries via parallel synthesis. The chlorine atom can be displaced by a range of nucleophiles (amines, thiols, alcohols) to explore structure-activity relationships around the 4-nitro-2-(trifluoromethyl)phenyl motif, a privileged fragment in kinase inhibitor design [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.